AGN 192403 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AGN 192403 盐酸盐是咪唑啉1受体的选择性配体。咪唑啉1受体是可乐定和其他咪唑啉类药物的主要受体。 该化合物主要用于心血管和神经研究,因为它能够抑制交感神经作用,从而降低血压 .

科学研究应用

AGN 192403 盐酸盐在科学研究中具有广泛的应用:

心血管研究: 它用于研究咪唑啉1受体拮抗剂对血压和心率的影响。

神经研究: 该化合物用于研究咪唑啉1受体在神经功能和疾病中的作用。

药理学研究: AGN 192403 盐酸盐用于药理学研究,以了解咪唑啉1受体与其他化合物之间的相互作用。

作用机制

AGN 192403 盐酸盐通过选择性地结合咪唑啉1受体发挥作用。这种结合抑制了咪唑啉类介导的交感神经作用,导致血压降低。 该化合物对肾上腺素受体或咪唑啉2结合位点没有亲和力,使其对咪唑啉1受体具有高度选择性 .

生化分析

Biochemical Properties

AGN 192403 hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to bind selectively to the I1-imidazoline receptor, which is involved in regulating blood pressure and other cardiovascular functions . Additionally, AGN 192403 hydrochloride interacts with the TMED9 cargo receptor, releasing MUC1-fs from TMED9-containing vesicles in kidney cells bearing the MUC1 gene mutation . These interactions highlight the compound’s specificity and potential therapeutic applications.

Cellular Effects

AGN 192403 hydrochloride exerts various effects on different cell types and cellular processes. In astrocytes, it inhibits the release of cytochrome c, lysosomal acridine orange relocation, caspase-9 activation, and the reduction of mitochondrial membrane potential, thereby protecting against naphthoquinone-induced cytotoxicity . Furthermore, AGN 192403 hydrochloride inhibits mitochondrial dysfunction and cytotoxicity induced by antimycin A, rotenone, and other mitochondrial respiratory inhibitors . These effects demonstrate the compound’s ability to modulate cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of AGN 192403 hydrochloride involves its selective binding to the I1-imidazoline receptor, which does not exhibit affinity for adrenoceptors or the I2 binding site . This selective binding leads to the modulation of cardiovascular and neurological functions without causing the physiological responses typically associated with the I1 binding site in animal models . Additionally, AGN 192403 hydrochloride’s interaction with the TMED9 cargo receptor facilitates the release of MUC1-fs, highlighting its role in protein trafficking and cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AGN 192403 hydrochloride have been observed to change over time. The compound is stable under recommended storage conditions and maintains its activity in various experimental setups . Long-term studies have shown that AGN 192403 hydrochloride can sustain its protective effects against mitochondrial dysfunction and cytotoxicity, indicating its potential for prolonged therapeutic applications .

Dosage Effects in Animal Models

The effects of AGN 192403 hydrochloride vary with different dosages in animal models. At a dosage of 5000 μg/kg, the compound does not affect blood pressure in monkeys and rats . Its protective effects against mitochondrial dysfunction and cytotoxicity are dose-dependent, with higher doses providing more significant protection . It is essential to determine the optimal dosage to balance efficacy and potential adverse effects.

Metabolic Pathways

AGN 192403 hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s interaction with the I1-imidazoline receptor and TMED9 cargo receptor influences metabolic flux and metabolite levels, contributing to its overall biochemical effects . These interactions underscore the importance of AGN 192403 hydrochloride in modulating metabolic pathways and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, AGN 192403 hydrochloride is transported and distributed through specific transporters and binding proteins. Its interaction with the TMED9 cargo receptor plays a crucial role in its localization and accumulation in kidney cells bearing the MUC1 gene mutation . This targeted distribution ensures that AGN 192403 hydrochloride exerts its effects precisely where needed, enhancing its therapeutic potential.

Subcellular Localization

AGN 192403 hydrochloride’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with the TMED9 cargo receptor facilitates its localization within vesicles, where it can modulate protein trafficking and cellular homeostasis . This precise localization is essential for AGN 192403 hydrochloride’s activity and function within cells.

准备方法

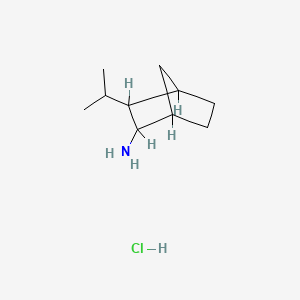

AGN 192403 盐酸盐的合成涉及2-内-氨基-3-外-异丙基双环[2.2.1]庚烷的制备。合成路线包括以下步骤:

双环结构的形成: 第一步涉及双环[2.2.1]庚烷结构的形成。

氨基的引入: 氨基在2-内位引入。

异丙基的添加: 异丙基在3-外位添加。

盐酸盐的形成: 最后一步是形成盐酸盐.

化学反应分析

相似化合物的比较

AGN 192403 盐酸盐由于其对咪唑啉1受体的高度选择性而独一无二。类似的化合物包括:

可乐定盐酸盐: 另一种咪唑啉受体配体,但对咪唑啉1和肾上腺素受体都有亲和力。

莫索尼定: 一种选择性咪唑啉1受体激动剂,具有类似的效力但不同的生理反应。

利美尼定: 另一种用于心血管研究的咪唑啉1受体激动剂

AGN 192403 盐酸盐由于缺乏对肾上腺素受体和咪唑啉2结合位点的亲和力而脱颖而出,使其成为特定研究应用的宝贵工具。

属性

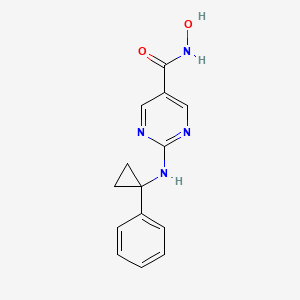

CAS 编号 |

1021868-90-5 |

|---|---|

分子式 |

C10H20ClN |

分子量 |

189.72 g/mol |

IUPAC 名称 |

(1S,2S,3S,4R)-3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride |

InChI |

InChI=1S/C10H19N.ClH/c1-6(2)9-7-3-4-8(5-7)10(9)11;/h6-10H,3-5,11H2,1-2H3;1H/t7-,8+,9+,10+;/m1./s1 |

InChI 键 |

KSTGYMXUFHCTSM-MRUBQFBLSA-N |

SMILES |

CC(C)C1C2CCC(C2)C1N.Cl |

手性 SMILES |

CC(C)[C@H]1[C@@H]2CC[C@@H](C2)[C@@H]1N.Cl |

规范 SMILES |

CC(C)C1C2CCC(C2)C1N.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AGN-192403 hydrochloride, AGN192403 hydrochloride, AGN 192403 hydrochloride, AGN-192403 HCl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)